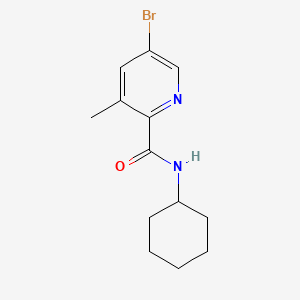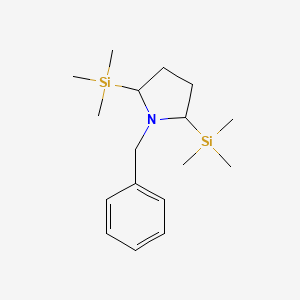
1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine
Vue d'ensemble
Description
The compound 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the synthesis, molecular structure, and chemical reactions of similar compounds. For instance, the electropolymerization of 1,4-bis(pyrrol-2-yl)benzene is discussed, which shares the pyrrolidine moiety with the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves various strategies such as Diels-Alder reactions, C-H activation, and electropolymerization. For example, 1,2-bis(trimethylsilyl)benzenes are synthesized through cobalt-catalyzed Diels-Alder cycloaddition and iridium-mediated C-H activation . These methods could potentially be adapted for the synthesis of 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography. For instance, the X-ray crystal structure determination of a series of novel pyrrolidine derivatives provides detailed information on the molecular geometry and conformation . This suggests that similar analytical methods could be employed to determine the molecular structure of 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes electropolymerization and functionalization reactions. The electropolymerization of pyrrole derivatives has been shown to produce conducting polymers with low oxidation potentials . Additionally, functionalized bis(trimethylsilyl)benzenes have been used in Suzuki and Stille coupling reactions, indicating the potential for 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine to participate in similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as thermal stability and solubility, have been studied. For example, novel polyimides derived from aromatic diamine monomers exhibit exceptional thermal stability and solubility in both strong dipolar solvents and common organic solvents . These findings could provide a basis for predicting the properties of 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine, although direct studies on this compound would be necessary for accurate characterization.
Applications De Recherche Scientifique
Gas-Liquid Chromatography
Bis(trimethylsilyl)acetamide, closely related to 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine, has been utilized in the silylation of lipolysates for gas-liquid chromatography. This process allows direct injection of the pyridine solution containing the sample and silylating agent onto the chromatography column, simplifying the analysis of lipolysis products (Tallent & Kleiman, 1968).
Synthesis of Functionalized Compounds
1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine derivatives have been employed in the generation of reactive cyclic cumulenes and their subsequent trapping reactions with various compounds. This has led to the synthesis of complex cycloadducts, showcasing the compound's versatility in organic synthesis (Liu et al., 1999).
Electropolymerization
Derivatives of 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine have been used in the electropolymerization of specific monomers, leading to the formation of conducting polymers. This application is significant in the field of materials science, particularly in the development of materials with unique electrical properties (Sotzing et al., 1996).
Pharmaceutical Chemistry
In pharmaceutical chemistry, derivatives of 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine have been synthesized and used in various reactions, such as the base-induced dimerization of amino acid N-carboxanhydrides. These reactions are pivotal in the synthesis of complex organic molecules and have potential applications in drug development (Leban & Colson, 1996).
Luminescence Tuning
1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine derivatives have also been explored in the tuning of luminescence in heteroatomic conjugated polymers. This application is crucial in the field of optoelectronics, where the control of luminescent properties is key for the development of new light-emitting devices (Monkman et al., 2002).
Propriétés
IUPAC Name |
(1-benzyl-5-trimethylsilylpyrrolidin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NSi2/c1-19(2,3)16-12-13-17(20(4,5)6)18(16)14-15-10-8-7-9-11-15/h7-11,16-17H,12-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLCADQYZSMFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1CCC(N1CC2=CC=CC=C2)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455958 | |
| Record name | Pyrrolidine, 1-(phenylmethyl)-2,5-bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine | |
CAS RN |
154344-51-1 | |
| Record name | Pyrrolidine, 1-(phenylmethyl)-2,5-bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Benzenesulfonyl)methyl]aniline](/img/structure/B1279040.png)
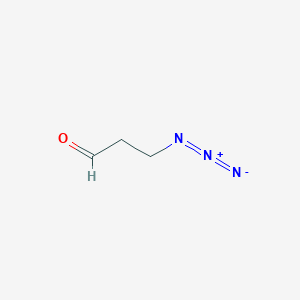
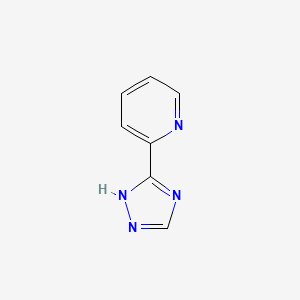
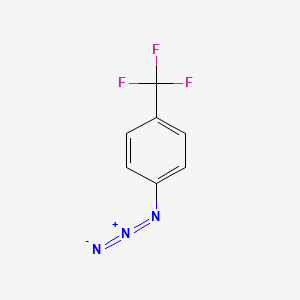
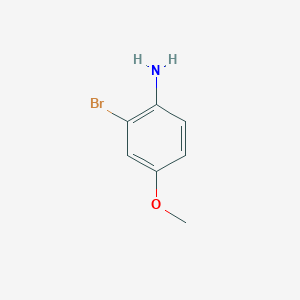
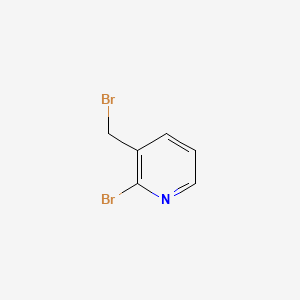
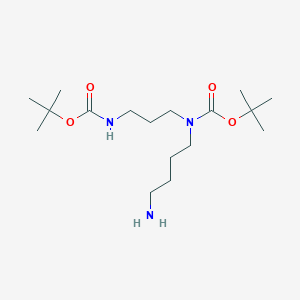
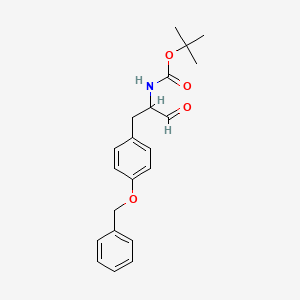
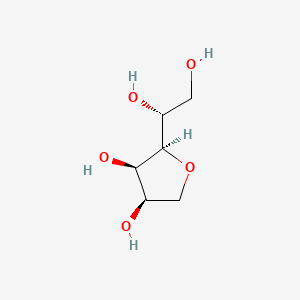
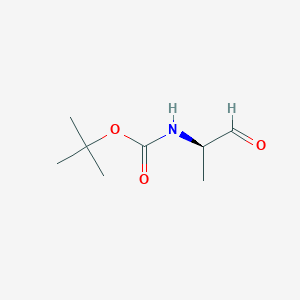
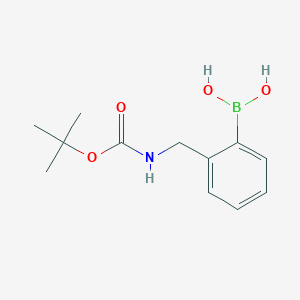
![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)
